9,9-Dihexyl-9H-fluorene-2,7-diamine 9,9-Dihexyl-9H-fluorene-2,7-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18298530
InChI: InChI=1S/C25H36N2/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18H,3-10,15-16,26-27H2,1-2H3
SMILES:
Molecular Formula: C25H36N2
Molecular Weight: 364.6 g/mol

9,9-Dihexyl-9H-fluorene-2,7-diamine

CAS No.:

Cat. No.: VC18298530

Molecular Formula: C25H36N2

Molecular Weight: 364.6 g/mol

* For research use only. Not for human or veterinary use.

9,9-Dihexyl-9H-fluorene-2,7-diamine -

Specification

Molecular Formula C25H36N2
Molecular Weight 364.6 g/mol
IUPAC Name 9,9-dihexylfluorene-2,7-diamine
Standard InChI InChI=1S/C25H36N2/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18H,3-10,15-16,26-27H2,1-2H3
Standard InChI Key RNKZODZMIBBTFK-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)CCCCCC

Introduction

9,9-Dihexyl-9H-fluorene-2,7-diamine is an organic compound belonging to the fluorene derivative family. It features a unique molecular structure characterized by two hexyl substituents at the 9-position and two amino groups at the 2 and 7 positions of the fluorene backbone. This compound is notable for its applications in organic electronics and optoelectronic devices due to its excellent charge transport properties and stability .

Structural Features

The structure of 9,9-Dihexyl-9H-fluorene-2,7-diamine is defined by:

  • A rigid fluorene backbone providing electronic stability.

  • Hexyl chains at the 9-position enhancing solubility in organic solvents.

  • Amino groups at the 2 and 7 positions contributing to reactivity and potential biological activity .

Chemical Identifiers

  • IUPAC Name: 9,9-dihexylfluorene-2,7-diamine

  • SMILES Notation: CCCCCCC1(CCCCCC)C2=C(C=CC(N)=C2)C2=C1C=C(N)C=C2 .

Synthetic Pathways

The synthesis of 9,9-Dihexyl-9H-fluorene-2,7-diamine typically involves:

  • Alkylation of fluorene derivatives to introduce hexyl chains at the 9-position.

  • Amination reactions to attach amino groups at the 2 and 7 positions.

Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) are commonly employed in these processes .

Reactivity

This compound participates in:

  • Oxidation and reduction reactions due to its amino groups.

  • Substitution reactions, facilitated by its aromatic structure.

Organic Electronics

9,9-Dihexyl-9H-fluorene-2,7-diamine is widely used in:

  • Organic Light Emitting Diodes (OLEDs): Its excellent charge transport properties enhance device efficiency.

  • Optoelectronic Devices: The compound's stability and solubility make it ideal for use in thin-film applications .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
9,9-Dioctylfluorene-2,7-diamineC29H44N2Longer alkyl chains for enhanced solubility
9,9-Dimethylfluorene-2,7-diamineC15H16N2Shorter chains; suitable for different applications
1,1'-(9,9-Dihexylfluorene)C25H36N2Additional functional groups for reactivity

The balance between solubility (due to hexyl chains) and electronic properties makes 9,9-Dihexyl-9H-fluorene-2,7-diamine particularly suitable for advanced electronic applications .

Storage and Handling

To maintain its stability:

  • Store in a sealed container at room temperature.

  • Protect from light and moisture .

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